molecular formula C10H13N3 B024554 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine CAS No. 103393-69-7

1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine

Cat. No. B024554
M. Wt: 175.23 g/mol
InChI Key: ZWUMWJWAXNQYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methyl-1H-benzo[d]imidazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic aromatic amine that contains a benzimidazole ring fused with a six-membered ring containing an amine group.

Mechanism Of Action

The mechanism of action of 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.

Future Directions

There are several future directions for research on 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine. One of the areas of interest is in the development of new drugs based on this compound. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its activity. Furthermore, investigations on the potential applications of this compound in other fields, such as materials science and catalysis, could also be explored.

Synthesis Methods

The synthesis of 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine has been reported in the literature. One of the methods involves the reaction of 2-methylbenzimidazole with ethyl isocyanate in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield 1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine.

Scientific Research Applications

1-Ethyl-2-methyl-1H-benzo[d]imidazol-6-amine has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been shown to exhibit promising activity against certain types of cancer cells, and it is being investigated as a potential anticancer agent.

properties

CAS RN

103393-69-7

Product Name

1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-2-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-3-13-7(2)12-9-5-4-8(11)6-10(9)13/h4-6H,3,11H2,1-2H3

InChI Key

ZWUMWJWAXNQYEM-UHFFFAOYSA-N

SMILES

CCN1C(=NC2=C1C=C(C=C2)N)C

Canonical SMILES

CCN1C(=NC2=C1C=C(C=C2)N)C

synonyms

1H-Benzimidazol-6-amine,1-ethyl-2-methyl-(9CI)

Origin of Product

United States

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